molecular formula C8H5BrN2O2 B12973658 6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid

6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B12973658
M. Wt: 241.04 g/mol
InChI Key: BRWMCWXXOYEIEM-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position and a carboxylic acid group at the 7th position of the imidazo[1,5-a]pyridine ring system. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid typically involves the bromination of imidazo[1,5-a]pyridine derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The carboxylation step can be achieved through various methods, including the use of carbon dioxide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another class of imidazo-pyridine derivatives with similar structural features but different substitution patterns.

    6-Chloroimidazo[1,5-a]pyridine-7-carboxylic acid: A chlorine-substituted analogue with potentially different reactivity and biological activity.

    Imidazo[1,5-a]pyridine-7-carboxylic acid: The non-brominated parent compound with distinct chemical properties

Uniqueness: 6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of novel pharmaceuticals and materials .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromoimidazo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-11-4-10-2-5(11)1-6(7)8(12)13/h1-4H,(H,12,13)

InChI Key

BRWMCWXXOYEIEM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=CN=C2)Br)C(=O)O

Origin of Product

United States

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